1-Amino-2-(4-chlorophenyl)propan-2-ol chemical properties
1-Amino-2-(4-chlorophenyl)propan-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol. As a member of the substituted phenylethanolamine class, this compound holds potential interest for researchers in medicinal chemistry and drug development. This document collates available data on its chemical identity, physicochemical properties, and proposes methodologies for its synthesis and analysis. Furthermore, it offers insights into its expected spectral characteristics and potential pharmacological activities based on structure-activity relationships of analogous compounds.
Chemical Identity and Physicochemical Properties
1-Amino-2-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol. The presence of a chlorine atom on the phenyl ring and the specific arrangement of the amino and hydroxyl groups are key determinants of its chemical behavior and potential biological activity.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | - |
| Synonyms | - | - |
| CAS Number | 802565-41-9 | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Melting Point | 92.5 °C | [2] |
| Boiling Point | 289 °C (Predicted) | [2] |
| Water Solubility | 2.82 x 10⁻² mol/L (Predicted) | [2] |
| LogP (Octanol-Water) | 0.845 (Predicted) | [2] |
| pKa (Basic) | 8.51 (Predicted) | [2] |
It is important to distinguish this compound from its isomers, which may have different chemical and biological properties. Key isomers include:
-
1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1226165-30-5)[3]
-
2-Amino-2-(4-chlorophenyl)propan-1-ol (CAS: 1183309-01-4)[4]
Synthesis and Purification
Proposed Synthetic Pathway: Aminolysis of an Epoxide Intermediate
The synthesis can be envisioned as a two-step process starting from 4-chloroacetophenone.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on general procedures for similar transformations. Optimization of reaction conditions, including temperature, pressure, and catalyst, may be necessary to achieve high yields and purity.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-methyloxirane
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) at room temperature, add trimethylsulfonium iodide (1.2 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Cool the reaction mixture in an ice bath and add a solution of 4-chloroacetophenone (1.0 equivalent) in DMSO dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Amino-2-(4-chlorophenyl)propan-2-ol
-
Dissolve the purified 2-(4-chlorophenyl)-2-methyloxirane (1.0 equivalent) in a suitable solvent such as methanol or isopropanol in a pressure vessel.
-
Cool the solution and saturate it with anhydrous ammonia gas, or add a concentrated aqueous solution of ammonia (a significant excess).
-
Seal the vessel and heat to a temperature between 80-120°C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino alcohol.
-
Purify the product by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.
Purification and Chiral Separation
Due to the presence of a chiral center, the synthesis will result in a racemic mixture of (R)- and (S)-enantiomers. For applications requiring enantiomerically pure compounds, chiral separation is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.[1][8][9][10]
Table 2: General Parameters for Chiral HPLC Separation
| Parameter | Recommendation |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic or acidic modifier. Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer. |
| Detection | UV-Vis (e.g., at 220 nm or 254 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40°C) |
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.2-7.4 ppm).[11]
-
Methylene Protons (-CH₂-N): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center and will likely appear as an AB quartet or two distinct doublets in the range of δ 2.8-3.2 ppm.[12]
-
Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 1.5 ppm.
-
Hydroxyl and Amino Protons (-OH, -NH₂): These protons will appear as broad singlets with chemical shifts that are highly dependent on solvent and concentration. They will readily exchange with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the chlorine atom will be shifted downfield, while the ipso-carbon (attached to the propanol moiety) will also be distinct. The other two aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).[13]
-
Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group and the phenyl ring is expected to have a chemical shift in the range of δ 70-80 ppm.
-
Methylene Carbon (-CH₂-N): The carbon of the aminomethyl group should appear in the range of δ 45-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon is expected to resonate at approximately δ 25-30 ppm.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI-MS), the molecule is expected to readily protonate to give a prominent [M+H]⁺ ion.[14] In-source fragmentation is common for phenylethanolamines and may lead to the loss of water ([M+H-H₂O]⁺) or ammonia ([M+H-NH₃]⁺).[15] Electron Ionization (EI-MS) would likely result in more extensive fragmentation. A characteristic fragment would be the benzylic cleavage to form a stable cation.[3][16]
Infrared (IR) Spectroscopy
-
O-H and N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected due to the overlapping stretching vibrations of the O-H and N-H bonds, indicative of hydrogen bonding.[17][18][19] A primary amine may show two distinct N-H stretching bands.[18]
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds are anticipated.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
-
C-O Stretching: A strong absorption in the range of 1000-1200 cm⁻¹ will be present due to the C-O stretch of the tertiary alcohol.[17]
-
C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be attributed to the C-Cl bond.
Potential Pharmacological Activity
Direct pharmacological studies on 1-Amino-2-(4-chlorophenyl)propan-2-ol are not available in the public domain. However, its structural similarity to known bioactive molecules, particularly phenylethanolamines, allows for informed speculation on its potential biological targets.
Structure-Activity Relationship (SAR) Insights
The core structure of this molecule is related to phenylpropanolamine, a sympathomimetic amine that has been used as a decongestant and appetite suppressant.[20][21][22] Phenylpropanolamine and its analogues are known to interact with adrenergic receptors.[20][22]
-
Adrenergic System: The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands.[23][24][25] The substitution pattern on the aromatic ring and the nature of the amino group are critical determinants of activity and selectivity (α vs. β, and subtypes). The para-chloro substituent may influence receptor binding affinity and selectivity.[25][26]
-
Monoamine Reuptake Inhibition: Many phenylethylamines act as releasing agents or reuptake inhibitors of monoamine neurotransmitters like norepinephrine and dopamine.[21] It is plausible that 1-Amino-2-(4-chlorophenyl)propan-2-ol could exhibit similar activity at monoamine transporters.
Further research, including in vitro binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.
Analytical Methods for Purity and Characterization
Ensuring the purity and identity of a chemical compound is paramount in research and development. A combination of chromatographic and spectroscopic techniques should be employed.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing purity. A gradient elution using a C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) would likely provide good separation of the main component from potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. The amino alcohol may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.[2]
-
Quantitative NMR (qNMR): This technique can be used for the absolute quantification of the compound without the need for a specific reference standard, by comparing the integral of a known proton signal of the analyte with that of a certified internal standard.
Workflow for Characterization and Purity Assessment
Safety and Handling
Based on safety data for related compounds, 1-Amino-2-(4-chlorophenyl)propan-2-ol should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
1-Amino-2-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and strategies for its analysis and characterization. The structural relationship to known adrenergic agents suggests that this compound may interact with the adrenergic system, warranting further pharmacological evaluation. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds.
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